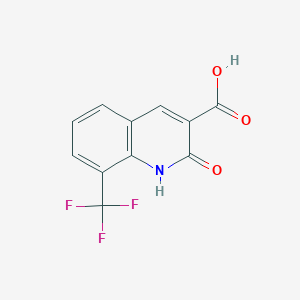
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride, also known as ACB-IMD, is a small molecule that has been used in a variety of research applications. It is a synthetic compound that is composed of a cyclobutyl ring, an imidazole ring, and two carboxylic acid groups. ACB-IMD is an important tool in research, as it has been used in a wide range of studies, including drug development, drug delivery, and cell signaling. In addition, ACB-IMD has been used to study the biochemical and physiological effects of drugs on the body.
科学的研究の応用
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been used in a variety of scientific research applications. It has been used to study drug delivery and cell signaling, as well as the biochemical and physiological effects of drugs on the body. In addition, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been used to study the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of drugs on the immune system and the metabolism.
作用機序
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride acts as a modulator of cellular signaling pathways. It has been shown to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. By interacting with these proteins, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride can modulate the activity of the proteins and affect the activity of the cell.
Biochemical and Physiological Effects
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of G-protein coupled receptors, ion channels, and enzymes. In addition, it has been shown to modulate the activity of the central nervous system and the cardiovascular system. It has also been shown to modulate the activity of the immune system and the metabolism.
実験室実験の利点と制限
One of the advantages of using 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride in laboratory experiments is that it is a synthetic compound and is relatively easy to obtain. In addition, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a small molecule and is easy to work with in laboratory experiments. One of the limitations of using 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride in laboratory experiments is that it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for research involving 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. These include further research into the biochemical and physiological effects of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride, as well as research into the potential therapeutic applications of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. In addition, further research into the mechanism of action of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride and its interactions with other proteins may lead to new insights into drug delivery and cell signaling. Finally, further research into the stability of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride may lead to new methods of synthesizing and storing the compound.
合成法
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be synthesized from the reaction of 1-amino-2-cyclobutyl-4-carboxylic acid and 1-amino-4-imidazole-4-carboxylic acid. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces a dihydrochloride salt of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. This salt can then be purified and used in research applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves the reaction of 1-aminocyclobutane carboxylic acid with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.", "Starting Materials": ["1-aminocyclobutane carboxylic acid", "imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 1-aminocyclobutane carboxylic acid and imidazole-4-carboxylic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature to allow for the formation of the desired product.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the crude product in hydrochloric acid and stir for several hours to obtain the dihydrochloride salt form of the product.", "Step 5: Filter the reaction mixture to remove any insoluble impurities and isolate the product by washing with a suitable solvent and drying under vacuum." ] } | |
CAS番号 |
2712103-64-3 |
分子式 |
C8H13Cl2N3O2 |
分子量 |
254.1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



